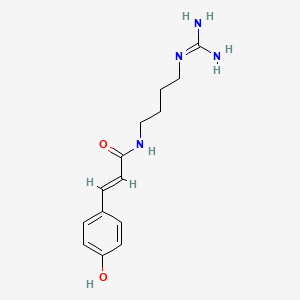

p-Coumaroylagmatine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of p-Coumaroylagmatine involves the reaction between 4-coumaric acid and agmatine. The carboxy group of 4-coumaric acid reacts with the primary amino group of agmatine to form the amide bond . This reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound is not extensively documented. the general approach would involve large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: p-Coumaroylagmatine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bonds in the coumaroyl moiety to single bonds.

Substitution: The phenolic hydroxyl group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the coumaroyl moiety.

Substitution: Ethers, esters, and other substituted derivatives.

Applications De Recherche Scientifique

Plant Immunity and Defense Mechanisms

p-Coumaroylagmatine plays a significant role in enhancing plant defense mechanisms against pathogens. Research has shown that this compound is involved in the accumulation of hydroxycinnamic acid amides (HCAAs), which are crucial for plant immunity.

- Pathogen Resistance : Transgenic plants engineered to overexpress agmatine coumaroyltransferase exhibited increased levels of this compound, leading to enhanced resistance against the necrotrophic fungus Botrytis cinerea. These plants showed reduced lesion development upon infection compared to wild-type plants, indicating the compound's effectiveness in pathogen defense .

- Mechanism of Action : The biosynthesis of this compound is catalyzed by specific enzymes, which facilitate the plant's response to biotic stressors. The accumulation of this compound correlates with increased activity of defense-related enzymes such as chitinase and β-1,3-glucanase, which are vital for reinforcing cell walls against fungal attacks .

Medical Diagnostics

Recent studies have identified this compound as a potential biomarker for certain medical conditions, particularly fibrosing pulmonary sarcoidosis.

- Biomarker Discovery : A case-control study involving patients with confirmed sarcoidosis revealed that plasma levels of this compound significantly differed between those with pulmonary fibrosis and those without. This finding suggests that this compound could serve as a non-invasive marker for early detection of pulmonary fibrosis in sarcoidosis patients .

- Statistical Analysis : In this study, multivariate statistical models demonstrated a clear separation between groups based on metabolomic profiles, with this compound contributing significantly to the predictive power of the model (R² = 0.522) .

Bioactive Compounds from Natural Sources

This compound is part of a broader category of bioactive compounds derived from natural sources that have been studied for their therapeutic potential.

- Antioxidant and Anti-inflammatory Properties : As a phenolic compound, this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. This characteristic is crucial for developing natural therapeutic agents targeting conditions like cancer and neurodegenerative diseases .

- Potential Therapeutic Applications : Research has highlighted the importance of bioactive compounds like this compound in developing new therapeutic strategies due to their ability to modulate biological pathways involved in disease progression .

Comparative Applications Table

Mécanisme D'action

The mechanism of action of p-Coumaroylagmatine involves its interaction with various molecular targets and pathways:

Plant Defense: It enhances plant defense by inducing the production of pathogenesis-related proteins and increasing callose deposition.

Antimicrobial Activity: It disrupts bacterial cell membranes and binds to bacterial genomic DNA, inhibiting cell function and leading to cell death.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in biological systems.

Comparaison Avec Des Composés Similaires

Feruloylagmatine: Similar structure with a methoxy group on the aromatic ring.

Sinapoylagmatine: Contains two methoxy groups on the aromatic ring.

Hordatine A and B: Dimers of p-Coumaroylagmatine and feruloylagmatine, respectively.

Uniqueness: Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .

Propriétés

IUPAC Name |

(E)-N-[4-(diaminomethylideneamino)butyl]-3-(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c15-14(16)18-10-2-1-9-17-13(20)8-5-11-3-6-12(19)7-4-11/h3-8,19H,1-2,9-10H2,(H,17,20)(H4,15,16,18)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIHYQWCLCDMMI-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NCCCCN=C(N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NCCCCN=C(N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxycinnamoylagmatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7295-86-5 | |

| Record name | 4-Hydroxycinnamoylagmatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 217 °C | |

| Record name | 4-Hydroxycinnamoylagmatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.